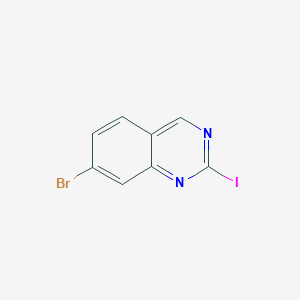

7-bromo-2-iodoQuinazoline

Description

7-Bromo-2-iodoquinazoline is a halogen-substituted quinazoline derivative characterized by a bromine atom at position 7 and an iodine atom at position 2 of the quinazoline core. Quinazolines are heterocyclic compounds with a benzene ring fused to a pyrimidine ring, known for their pharmacological relevance, including anticancer, antimicrobial, and kinase inhibitory activities . The introduction of halogens like bromine and iodine at specific positions modulates electronic properties, steric effects, and reactivity, making such derivatives valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C8H4BrIN2 |

|---|---|

Molecular Weight |

334.94 g/mol |

IUPAC Name |

7-bromo-2-iodoquinazoline |

InChI |

InChI=1S/C8H4BrIN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H |

InChI Key |

UAEPJZJIRMAMKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Br)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

*Calculated based on atomic masses.

Key Observations:

- Halogen Reactivity: Iodine at position 2 in this compound is expected to enhance nucleophilic substitution reactivity compared to bromine or chlorine analogs, as seen in , where bromine in thiadiazole derivatives is readily substituted by amines .

- In contrast, 6-bromo-2,7-dichloroquinazoline’s electron-withdrawing chlorines may increase electrophilicity at the quinazoline core .

- Pharmacological Potential: Quinoxaline analogs like 7-bromo-2-(2-methylimidazo[1,2-b]pyridazin-3-yl)quinoxaline () show antibacterial activity, suggesting halogenated quinazolines could exhibit similar bioactivity depending on substituent positioning .

Pharmacological and Industrial Relevance

- Drug Design: The iodine atom’s polarizability may enhance binding affinity in protein targets, as seen in kinase inhibitors. However, its size could also increase toxicity risks, necessitating careful optimization.

- Industrial Applications: Brominated quinazolines are intermediates in agrochemical and material science applications. The iodine variant’s unique reactivity may enable novel polymer or ligand designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.